![molecular formula C21H17ClFN3O2 B5264807 2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5264807.png)
2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as CFM-2, is a synthetic compound that has been studied for its potential use in scientific research. This chemical compound is a benzamide derivative that has been shown to have potential in the field of neuroscience research due to its ability to modulate the activity of certain neurotransmitter systems.
作用机制
The mechanism of action of 2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves its interaction with certain neurotransmitter systems in the brain. It has been shown to modulate the activity of dopamine and glutamate systems, which are involved in the regulation of mood, motivation, and cognition. This compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to increase the release of dopamine in certain brain regions, as well as modulate the activity of glutamate receptors. This compound has also been shown to have potential neuroprotective effects, which may make it a candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is its potential use in the study of neurological disorders, particularly those involving the dopamine and glutamate systems. Its ability to modulate these systems makes it a potential candidate for the development of new therapies. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in human studies.
未来方向
There are a number of potential future directions for the study of 2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of research could focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research could focus on the development of new compounds based on this compound, with potentially improved therapeutic effects and reduced toxicity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成方法
The synthesis of 2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-chloro-2-fluoroaniline with 3-pyridinecarboxaldehyde to form the intermediate compound, 2-(4-chloro-2-fluorophenyl)-N-(3-pyridinyl)methylenehydrazinecarboxamide. This intermediate is then reacted with acetyl chloride to form the final product, this compound.
科学研究应用
2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have modulatory effects on the activity of certain neurotransmitter systems, including the dopamine and glutamate systems. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-[[2-(4-chloro-2-fluorophenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2/c22-16-8-7-15(18(23)11-16)10-20(27)26-19-6-2-1-5-17(19)21(28)25-13-14-4-3-9-24-12-14/h1-9,11-12H,10,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINAYZJHMISJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-dimethoxy-1-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5264726.png)
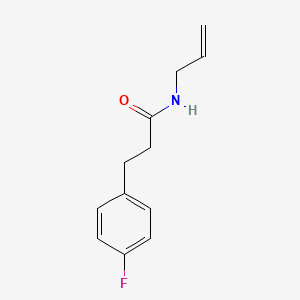
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5264746.png)
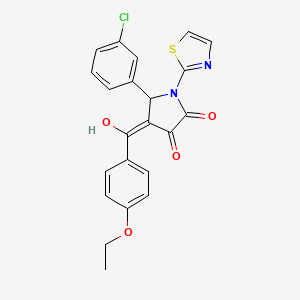
![3,4-dimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5264758.png)
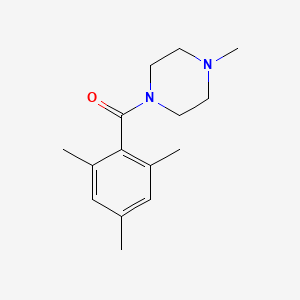
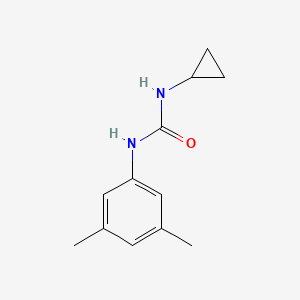
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B5264781.png)
![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl benzoate](/img/structure/B5264814.png)
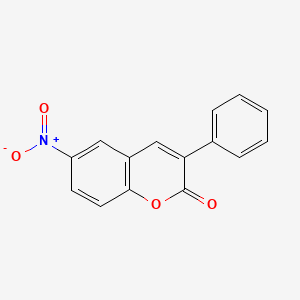
![6-iodo-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5264824.png)
